

Chemical structure and properties of 5-Formyl-2'-O-methyluridine

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Compound of Interest

Compound Name: 5-Formyl-2'-O-methyluridine

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An In-depth Technical Guide to **5-Formyl-2'-O-methyluridine**: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Formyl-2'-O-methyluridine**, a modified ribonucleoside of potential interest in various fields of biological research and drug development. Due to the limited direct experimental data on this specific molecule, this guide consolidates information from closely related compounds and general principles of RNA modification to offer a predictive but thorough resource.

Chemical Structure and Properties

5-Formyl-2'-O-methyluridine is a pyrimidine ribonucleoside derivative. It is characterized by a formyl group (-CHO) at the 5th position of the uracil base and a methyl group (-CH₃) at the 2'-hydroxyl position of the ribose sugar.

Table 1: Chemical and Predicted Physicochemical Properties of **5-Formyl-2'-O-methyluridine** and Related Compounds

Property	5-Formyl-2'-O-methyluridine (Predicted)	5-Formyluridine[1]	2'-O-Methyluridine[2]
Molecular Formula	C11H14N2O7	C10H12N2O7	C10H14N2O6
Molecular Weight	286.24 g/mol	272.21 g/mol	258.23 g/mol
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-pyrimidine-5-carbaldehyde	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
CAS Number	Not available	3180-21-0	2140-76-3
Predicted XLogP3	-1.8	-2.3	-1.4
Hydrogen Bond Donor Count	2	3	3
Hydrogen Bond Acceptor Count	7	7	6
Rotatable Bond Count	4	3	3

Synthesis and Purification

A definitive, optimized synthesis protocol for **5-Formyl-2'-O-methyluridine** is not currently published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as 5-formyl-2'-deoxyuridine and other 2'-O-methylated nucleosides.[3][4] The most probable pathway involves the selective oxidation of the 5-methyl group of 2'-O-methyl-5-methyluridine (also known as 2'-O-methylribothymidine).

Proposed Experimental Protocol: Synthesis of 5-Formyl-2'-O-methyluridine

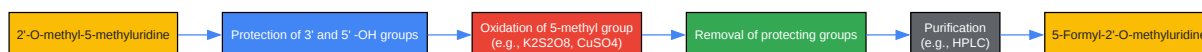
This proposed protocol is a hypothetical combination of known synthetic procedures for similar molecules.

Starting Material: 2'-O-methyl-5-methyluridine.

Oxidation Reagents: Several oxidizing agents have been used for the conversion of a 5-methyl group to a 5-formyl group in nucleosides, including potassium persulfate ($K_2S_2O_8$) with a copper sulfate catalyst.

Step-by-Step Procedure:

- **Protection of Hydroxyl Groups (Optional but Recommended):** To prevent side reactions, the 3'- and 5'-hydroxyl groups of the ribose moiety of 2'-O-methyl-5-methyluridine can be protected using standard protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.
- **Oxidation:** The protected 2'-O-methyl-5-methyluridine is dissolved in an appropriate solvent (e.g., a mixture of acetonitrile and water). To this solution, an excess of potassium persulfate and a catalytic amount of copper (II) sulfate pentahydrate are added. The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Deprotection:** After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a standard work-up procedure. The protecting groups are removed using appropriate deprotection reagents (e.g., TBAF for TBDMS or ammonia in methanol for acetyl groups).
- **Purification:** The crude **5-Formyl-2'-O-methyluridine** is purified by column chromatography on silica gel or by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure product.



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Caption: Proposed synthetic workflow for **5-Formyl-2'-O-methyluridine**.

Analytical Characterization

Characterization of the synthesized **5-Formyl-2'-O-methyluridine** would rely on standard analytical techniques.

Table 2: Predicted Analytical Data for **5-Formyl-2'-O-methyluridine**

Analytical Technique	Predicted Observations
¹ H NMR	Expected signals would include a singlet for the formyl proton (around 9-10 ppm), a singlet for the H6 proton of the uracil base, signals for the ribose protons (including a characteristic singlet for the 2'-O-methyl group around 3.5 ppm), and signals for the exchangeable hydroxyl and imino protons.
¹³ C NMR	A signal for the formyl carbon would be expected in the downfield region (around 180-190 ppm). Other signals would correspond to the carbons of the uracil base and the ribose moiety.
Mass Spectrometry (ESI-MS)	In positive ion mode, the protonated molecule [M+H] ⁺ would be observed at m/z 287.08. In negative ion mode, the deprotonated molecule [M-H] ⁻ would be at m/z 285.07. Characteristic fragmentation would involve the loss of the ribose sugar, yielding a fragment corresponding to the 5-formyluracil base.
UV-Vis Spectroscopy	An absorption maximum characteristic of the uracil chromophore, potentially shifted due to the electron-withdrawing formyl group.

Biological Context and Potential Significance

While the specific biological role of **5-Formyl-2'-O-methyluridine** is yet to be elucidated, its structural features—a 5-formyl group and a 2'-O-methylation—are known to be important in the context of RNA biology.

The Role of 5-Formyl Modification in RNA

The 5-formyl group on uracil or cytosine is a known oxidative modification of nucleic acids.^[5] 5-formyluracil can arise from the oxidation of the methyl group of thymine (5-methyluracil) in DNA and has been shown to have mutagenic potential.^[6] In RNA, the presence of a 5-formyl group on uridine could potentially impact:

- **RNA Structure and Stability:** The bulky and polar formyl group could alter the local conformation of the RNA strand.
- **RNA-Protein Interactions:** The formyl group could either create new binding sites for proteins or disrupt existing ones.
- **Translational Fidelity:** If present in the coding region of an mRNA, it could lead to misreading by the ribosome.

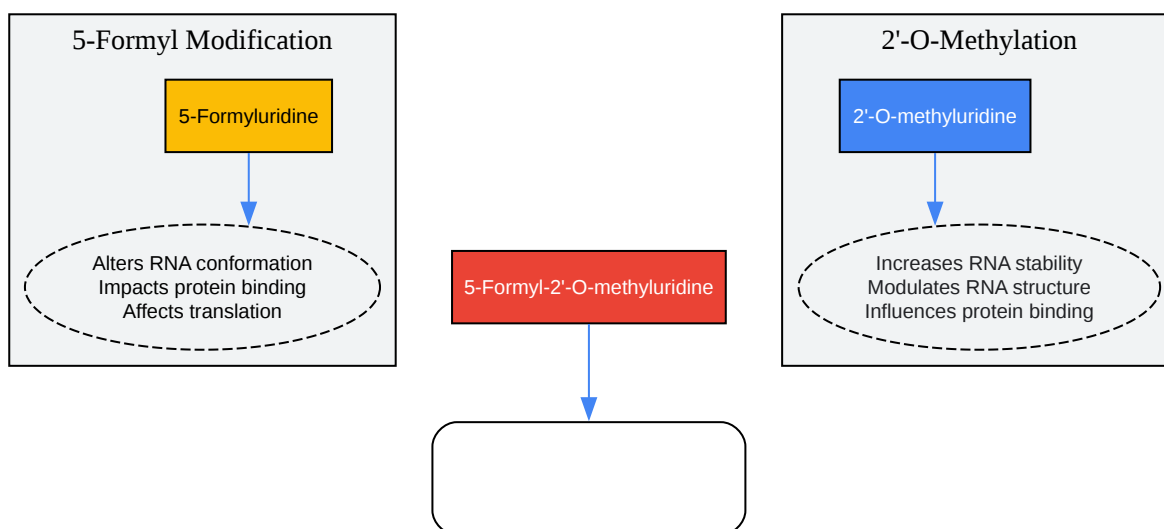
The Role of 2'-O-Methylation in RNA

2'-O-methylation is one of the most common post-transcriptional modifications of RNA and is found in various RNA species, including tRNA, rRNA, and mRNA.^{[4][7]} This modification is known to:

- **Increase RNA Stability:** The methyl group at the 2'-position protects the phosphodiester backbone from cleavage by nucleases and alkaline hydrolysis.^[8]
- **Modulate RNA Structure:** It favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form helices found in double-stranded RNA.^[9]
- **Influence RNA-Protein Interactions:** The 2'-O-methyl group can affect the binding of proteins to RNA.

Potential Interplay and Biological Hypothesis

The presence of both a 5-formyl group and a 2'-O-methylation on the same uridine residue would likely result in a complex interplay of their individual effects. The 2'-O-methylation would confer stability to the RNA strand, while the 5-formyl group could act as a recognition element or a site of further chemical modification. This dual-modified nucleoside could be involved in cellular stress responses, RNA turnover pathways, or the regulation of gene expression.



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Caption: Potential biological roles of **5-Formyl-2'-O-methyluridine**.

Experimental Approaches for Studying 5-Formyl-2'-O-methyluridine

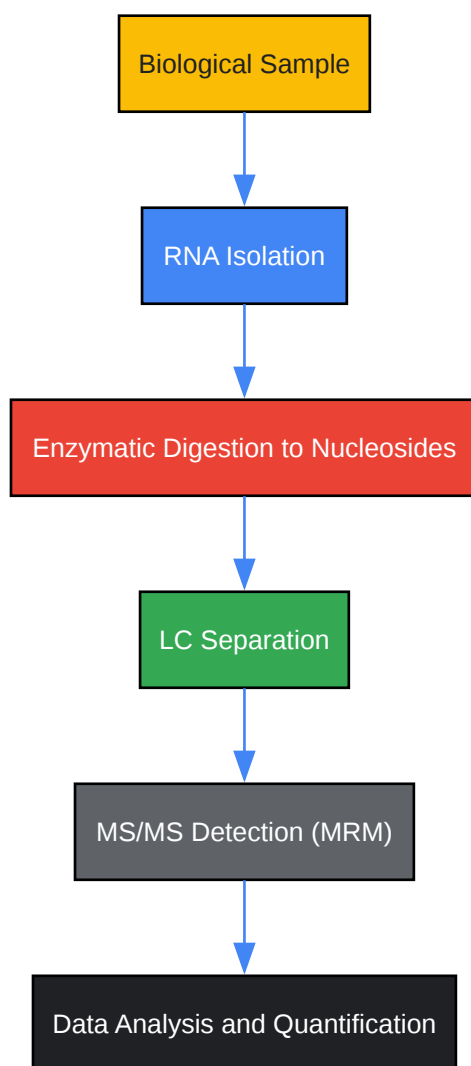
Investigating the presence and function of **5-Formyl-2'-O-methyluridine** in biological systems would require a combination of analytical and molecular biology techniques.

Detection and Quantification

A sensitive and specific method for the detection and quantification of **5-Formyl-2'-O-methyluridine** in RNA samples would be liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Analysis

- RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from cells or tissues of interest.
- RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
- Chromatographic Separation: Separate the resulting nucleosides using reversed-phase or HILIC chromatography.
- Mass Spectrometric Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for **5-Formyl-2'-O-methyluridine** would need to be established using a synthetic standard.



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Caption: Workflow for the detection of modified nucleosides by LC-MS/MS.

Conclusion and Future Directions

5-Formyl-2'-O-methyluridine represents a potentially significant, yet currently understudied, modified ribonucleoside. Based on the known functions of its constituent modifications, it is plausible that this molecule plays a role in the complex regulatory networks governing RNA function. Future research should focus on the definitive synthesis and characterization of **5-Formyl-2'-O-methyluridine**, followed by the development of specific analytical tools to probe its existence and abundance in biological systems. Elucidating the enzymatic machinery responsible for its formation and removal, as well as its specific effects on RNA structure and

function, will be crucial to understanding its biological significance and potential as a therapeutic target or biomarker.

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